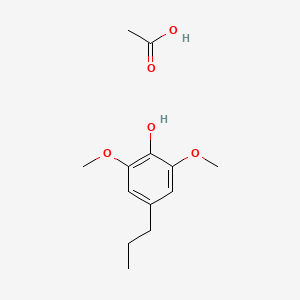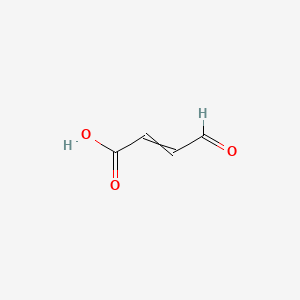
p-Methoxyphenylglyoxal N,N-dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methoxyphenylglyoxal N,N-dimethylhydrazone: is an organic compound with the molecular formula C11H14N2O2 It is a derivative of phenylglyoxal, where the phenyl group is substituted with a methoxy group at the para position, and the glyoxal moiety is converted to its N,N-dimethylhydrazone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From p-Methoxyphenylglyoxal: The synthesis of p-Methoxyphenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-methoxyphenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Methoxyphenylglyoxal N,N-dimethylhydrazone can undergo oxidation reactions, where the hydrazone moiety is oxidized to form the corresponding azine or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Reagent in Organic Synthesis: p-Methoxyphenylglyoxal N,N-dimethylhydrazone is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and other derivatives.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of p-Methoxyphenylglyoxal N,N-dimethylhydrazone involves its interaction with various molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The methoxy group on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Phenylglyoxal N,N-dimethylhydrazone: Similar structure but lacks the methoxy group.
p-Methoxyphenylglyoxal: The parent compound without the hydrazone derivative.
p-Methoxybenzaldehyde N,N-dimethylhydrazone: Similar structure but with an aldehyde group instead of the glyoxal moiety.
Uniqueness:
- The presence of the methoxy group at the para position enhances the compound’s reactivity and potential for forming hydrogen bonds.
- The N,N-dimethylhydrazone moiety provides unique chemical properties, making it a versatile reagent in organic synthesis and biochemical studies.
Eigenschaften
CAS-Nummer |
25555-11-7 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(2E)-2-(dimethylhydrazinylidene)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)12-8-11(14)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3/b12-8+ |
InChI-Schlüssel |
VFUZELURVABLEH-XYOKQWHBSA-N |
Isomerische SMILES |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CN(C)N=CC(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


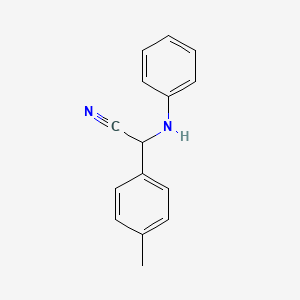
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
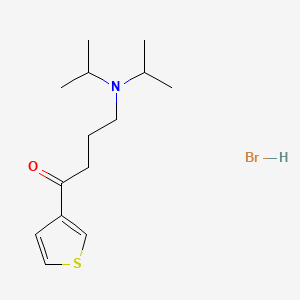
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)

![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
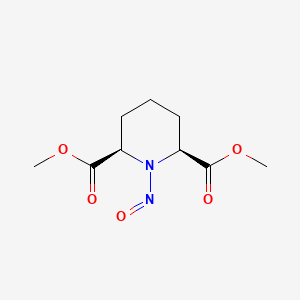

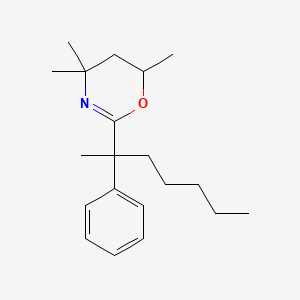

![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
